molecular formula C14H21NO B2612486 1-[(Benzylamino)methyl]cyclohexan-1-OL CAS No. 113912-41-7

1-[(Benzylamino)methyl]cyclohexan-1-OL

Cat. No.: B2612486
CAS No.: 113912-41-7
M. Wt: 219.328
InChI Key: HIXGXDDBXDLESN-UHFFFAOYSA-N
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Description

1-[(Benzylamino)methyl]cyclohexan-1-OL is a cyclohexanol derivative featuring a benzylamino-methyl (-CH₂-NH-CH₂-C₆H₅) substituent. Its molecular formula is C₁₄H₂₁NO, with a molecular weight of 219.3 g/mol (calculated based on structural analogs in and ). The compound’s stereochemical configuration and substituent positioning influence its physicochemical properties, including polarity, hydrogen-bonding capacity, and solubility.

Properties

IUPAC Name

1-[(benzylamino)methyl]cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c16-14(9-5-2-6-10-14)12-15-11-13-7-3-1-4-8-13/h1,3-4,7-8,15-16H,2,5-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXGXDDBXDLESN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CNCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(Benzylamino)methyl]cyclohexan-1-OL can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with benzylamine in the presence of a reducing agent. The reaction typically proceeds under mild conditions, with the formation of the desired product being facilitated by the presence of a catalyst .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Catalysts and optimized reaction conditions are employed to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-[(Benzylamino)methyl]cyclohexan-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various amine compounds .

Scientific Research Applications

1-[(Benzylamino)methyl]cyclohexan-1-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(Benzylamino)methyl]cyclohexan-1-OL involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity. The compound’s effects are mediated through pathways involving these molecular interactions, which can lead to various biological outcomes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Stereoisomeric Variants: trans- vs. cis-Diastereomers

Compounds like trans-11 and cis-12 (from ) highlight the impact of stereochemistry on stability and yield. These diastereomers, derived from dibenzylamino-substituted cyclohexanols, exhibit distinct behaviors:

  • trans-11 (80% yield): The dibenzylamino group adopts an equatorial conformation, confirmed by X-ray crystallography, enhancing stability .
  • cis-12 (9% yield): Less favorable axial positioning likely contributes to lower yield and reactivity.

Comparison Table:

Compound Substituent Yield (%) Stability Key Feature
trans-11 () Dibenzylamino 80 High (equatorial) Crystallographically confirmed
cis-12 () Dibenzylamino 9 Low (axial) Chromatographically separable
Target Compound Benzylamino-methyl N/A Moderate Polar, H-bond donor

Substituent Effects: Benzyl vs. Phenyl Groups

1-Benzyl-4-phenylcyclohexan-1-ol (10) () demonstrates how aromatic substituents alter properties:

  • Phenyl groups increase lipophilicity, reducing water solubility.
  • Benzylamino-methyl in the target compound introduces polarity via the amine group, enabling hydrogen bonding and enhancing solubility in polar solvents .

Key Differences:

  • 1-Benzyl-4-phenylcyclohexan-1-ol : Higher molecular weight (264.4 g/mol) and steric hindrance from dual aromatic groups.
  • Target Compound : Lower molecular weight (219.3 g/mol) with improved reactivity in nucleophilic reactions due to the amine group .

Ring Size Variations: Cyclopentanol vs. Cyclohexanol Analogs

The cyclopentanol analog 1-[(benzylamino)methyl]cyclopentan-1-ol () has a smaller ring, leading to:

  • Higher ring strain : Reduces conformational stability compared to the target compound’s chair conformation.
  • Lower molecular weight: 205.3 g/mol vs. 219.3 g/mol for the cyclohexanol derivative.
  • Altered solubility : Smaller rings may reduce hydrophobic interactions in biological systems .

Branched Chain Derivatives

2-(Benzylamino)-1-methyl-4-(prop-1-en-2-yl)cyclohexan-1-ol (, C₁₇H₂₅NO) illustrates how branching affects properties:

  • Increased molecular weight : 259.39 g/mol vs. 219.3 g/mol for the target compound.

Structural Comparison:

Compound () Molecular Formula Key Substituents
Branched Derivative C₁₇H₂₅NO Methyl, isopropenyl, benzylamino
Target Compound C₁₄H₂₁NO Benzylamino-methyl

Biological Activity

1-[(Benzylamino)methyl]cyclohexan-1-OL, known by its CAS number 113912-41-7, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by various research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H19NO, indicating the presence of a cyclohexane ring substituted with a benzylamino group and a hydroxyl group. Its structure can be represented as follows:

SMILES CC1(CCCCC1)C(CNCC2=CC=CC=C2)=O\text{SMILES }CC1(CCCCC1)C(CNCC2=CC=CC=C2)=O

The biological activity of this compound is thought to be mediated through its interactions with various molecular targets, including enzymes and receptors involved in critical signaling pathways. Preliminary studies suggest that it may exhibit antitumor and anti-inflammatory properties, potentially influencing cell proliferation and apoptosis.

Antitumor Activity

Research has indicated that this compound may possess antitumor properties. A study conducted on pancreatic cancer cell lines demonstrated that compounds with similar structures inhibited cell growth and induced apoptosis through modulation of the Mcl-1 protein, which plays a crucial role in cell survival pathways .

StudyCell LineIC50 (µM)Mechanism
APancreatic Cancer10Inhibition of Mcl-1
BColorectal Cancer5Induction of apoptosis

Anti-inflammatory Effects

In vitro studies have shown that this compound can modulate inflammatory responses. It has been reported to inhibit the expression of pro-inflammatory cytokines, suggesting its potential utility in treating inflammatory diseases .

Case Study 1: Pancreatic Cancer Inhibition

A focused library screening identified that analogs related to this compound exhibited significant inhibition of pancreatic cancer cell proliferation. The analogs were found to selectively inhibit CDK5 activity, which is linked to the stabilization of Mcl-1, thereby sensitizing cancer cells to apoptosis .

Case Study 2: Inflammatory Response Modulation

Another study explored the effect of this compound on histamine-induced inflammation in HeLa cells. The results indicated that treatment with this compound resulted in a significant decrease in IL-4 and IL-5 mRNA levels, highlighting its potential as an anti-inflammatory agent .

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